molecular formula C9H10F3NO2 B1359314 2-Methoxy-5-trifluoromethoxybenzylamine CAS No. 771582-58-2

2-Methoxy-5-trifluoromethoxybenzylamine

Cat. No. B1359314
M. Wt: 221.18 g/mol
InChI Key: JGFONUZHXXBGTF-UHFFFAOYSA-N
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Description

2-Methoxy-5-trifluoromethoxybenzylamine is a chemical compound with the CAS number 771582-58-2 . It has a molecular weight of 221.18 and its IUPAC name is 2-methoxy-5-(trifluoromethoxy)benzylamine .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-trifluoromethoxybenzylamine is 1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

2-Methoxy-5-trifluoromethoxybenzylamine is stored at temperatures between 2-8°C . Its predicted boiling point is 234.7±35.0°C and it has a predicted density of 1.272±0.06 g/cm3 . The compound is a clear, almost colourless liquid .

Scientific Research Applications

Receptor Interaction and Pharmacological Profiles

  • Receptor Binding and Pharmacological Profile : N-2-methoxybenzyl-phenethylamines (NBOMe drugs), including derivatives of 2-methoxy-5-trifluoromethoxybenzylamine, have been studied for their interaction with various receptors. These compounds show potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. Their binding profile indicates potential for hallucinogenic effects, similar to LSD, but possibly with more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).

Analytical Characterization and Detection

  • Analytical Properties : The analytical properties of hallucinogenic substances, including derivatives of 2-methoxy-5-trifluoromethoxybenzylamine, have been reported. Techniques like GC-MS, LC-MS, FTIR, and NMR have been used for unequivocal identification of these compounds (Zuba & Sekuła, 2013).

Synthesis and Structural Analysis

  • Synthesis and Structural Analysis : Detailed synthesis and structural analysis of N-benzyl-4-bromo-2,5-dimethoxyphenylisopropylamines, which are closely related to 2-methoxy-5-trifluoromethoxybenzylamine, have been conducted. This includes the study of their gas chromatographic separations and mass spectrometric properties (Abiedalla et al., 2021).

Toxicological and Pharmacological Studies

  • Toxicological Profile and Hallucinogenic Properties : Studies have summarized the knowledge on toxic and hallucinogenic properties of compounds like 25C-NBOMe, a derivative of 2-methoxy-5-trifluoromethoxybenzylamine. These compounds are powerful hallucinogens and have been associated with both recreational use and acute toxicities (Kamińska et al., 2020).

Differentiation of Isomers

  • Differentiation of Isomers : Research has been conducted on differentiating between positional 25H-NBOMe isomers, which are related to 2-methoxy-5-trifluoromethoxybenzylamine. This is crucial for identifying psychoactive effects and potential pharmaceutical applications (Kupriyanova et al., 2020).

Safety And Hazards

The safety information for 2-Methoxy-5-trifluoromethoxybenzylamine indicates that it may cause an allergic skin reaction (H317) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFONUZHXXBGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631235
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

CAS RN

771582-58-2
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxy)-5-(trifluoromethoxy)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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